2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative. This compound is notable for its unique structure, which includes a fluorine atom, an isopropyl group, and a dioxaborolane ring. It is used in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and biological activity .
Preparation Methods
The synthesis of 2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The first step involves the reaction of 2-fluoro-4-nitrobenzoic acid with isopropylamine to form 2-fluoro-N-isopropyl-4-nitrobenzamide. This intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions due to the presence of the boronic ester group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound’s unique structure and reactivity make it useful in the development of pharmaceuticals, particularly those involving boron neutron capture therapy and cancer treatment.
Material Science: It is used in the preparation of advanced materials, including polymers and conjugated copolymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its reactivity as a boronic acid derivative. The boronic ester group allows it to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar compounds include:
Phenylboronic Acid Pinacol Ester: This compound also contains a boronic ester group and is used in similar coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of a benzamide group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is used as a reagent in borylation reactions and the synthesis of conjugated copolymers.
The uniqueness of 2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide lies in its combination of a fluorine atom, an isopropyl group, and a boronic ester group, which provides it with distinct reactivity and stability properties.
Properties
IUPAC Name |
2-fluoro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO3/c1-10(2)19-14(20)12-8-7-11(9-13(12)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHMWGKKVKGIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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